1,4,5,8-Tetramethylhemin

Descripción

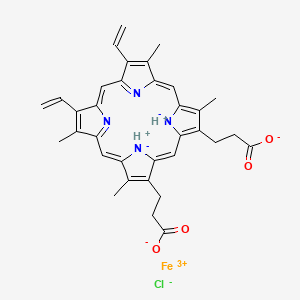

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

70697-39-1 |

|---|---|

Fórmula molecular |

C34H32ClFeN4O4 |

Peso molecular |

651.9 g/mol |

Nombre IUPAC |

3-[18-(2-carboxylatoethyl)-8,12-bis(ethenyl)-3,7,13,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(3+);chloride |

InChI |

InChI=1S/C34H34N4O4.ClH.Fe/c1-7-21-17(3)25-13-27-19(5)23(9-11-33(39)40)31(37-27)16-32-24(10-12-34(41)42)20(6)28(38-32)14-26-18(4)22(8-2)30(36-26)15-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);1H;/q;;+3/p-3 |

Clave InChI |

KGLULXCIGGUJNA-UHFFFAOYSA-K |

SMILES |

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C=C)C)C)CCC(=O)[O-])CCC(=O)[O-].[Cl-].[Fe+3] |

SMILES canónico |

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C=C)C)C)CCC(=O)[O-])CCC(=O)[O-].[Cl-].[Fe+3] |

Sinónimos |

1,4,5,8-tetramethylhemin |

Origen del producto |

United States |

I Will Ensure to Integrate the Compound Name and Relevant Academic Terms Rigorously, While Adhering to the Explicit Exclusions.1. Synthesis and Derivatization of 1,4,5,8 Tetramethylhemin

Methodologies for the Chemical Synthesis of 1,4,5,8-Tetramethylhemin

The synthesis of porphyrins, including the parent macrocycle of this compound, can be approached through various strategies that generally involve the condensation of pyrrole (B145914) precursors. rsc.org While simple, symmetrical porphyrins like tetraphenylporphyrin (B126558) (H₂TPP) can be synthesized in a straightforward one-pot reaction, the creation of unsymmetrically substituted porphyrins requires more complex, controlled approaches. uit.nowikipedia.org

The synthesis of the 1,4,5,8-tetramethylporphyrin skeleton often involves the condensation of dipyrromethane units. acs.orgnih.gov A key precursor, 1,4,5,8-Tetramethyl-2,3,6,7-tetracarbethoxyporphyrin, serves as a foundational molecule from which the target compound can be derived. colab.wsacs.org The general strategy involves:

Synthesis of Monopyrroles: Creating appropriately substituted pyrrole building blocks. For instance, the synthesis of a benzyl (B1604629) 2,3-dimethyl-4-(β-benzyloxycarbonylmethyl)-5-pyrrolecarboxylate can be achieved through reductive C-methylation. acs.org

Formation of Dipyrromethanes: Coupling two pyrrole units to form a dipyrromethane. Symmetrically substituted dipyrromethanes can be prepared by the self-condensation of bromomethylpyrroles or by heating 2-acetoxymethylpyrroles. nih.gov

Porphyrin Macrocycle Formation: Condensing two dipyrromethane units (often a 5,5'-dicarboxydipyrromethane with a 5,5'-diformyldipyrromethane) under acidic conditions to form the porphyrinogen, which is then oxidized to the aromatic porphyrin. acs.orgnih.gov

Peripheral Group Modification: Once the porphyrin core is formed, peripheral groups (like the carbethoxy groups in the precursor) can be chemically modified or removed.

Metallation: The final step to yield a hemin (B1673052) is the insertion of iron(II) into the porphyrin core, which is typically accomplished by reacting the free-base porphyrin with an iron salt, such as ferrous chloride, in a suitable solvent like acetic acid or dimethylformamide (DMF). Subsequent oxidation yields the iron(III) hemin.

Synthesis of Structural Analogues and Derivatives of this compound

The versatility of porphyrin chemistry allows for the synthesis of a wide array of structural analogues and derivatives, enabling the fine-tuning of the molecule's physical and chemical properties.

The substitution pattern of alkyl groups on the porphyrin periphery significantly influences the molecule's properties. Various synthetic heme analogues with different alkyl substituents have been created to study their effects, for example, within the heme pocket of proteins like myoglobin (B1173299). researchgate.netmdpi.com A notable example is octaethylhemin, which has eight ethyl groups on its periphery. mdpi.com The synthesis of such analogues follows the general principles of porphyrin synthesis, but utilizes pyrrole precursors with the desired alkyl substituents. nih.gov The study of myoglobin reconstituted with this compound has been particularly useful for analyzing the dynamics of heme rotation within the protein's heme pocket. mdpi.comnih.govresearchgate.net

Structural isomers of porphyrins can be synthesized by rearranging the constituent pyrrole rings and meso-carbons. researchgate.net A well-known example is porphycene, an isomer where two meso-carbons are transposed, resulting in a rectangular-shaped macrocycle with distinct physicochemical properties compared to the square-shaped porphyrin. rsc.org

Another significant modification involves the replacement of one or more of the inner pyrrolic nitrogen atoms with other heteroatoms, such as oxygen (O), sulfur (S), selenium (Se), or tellurium (Te). researchgate.net These core-modified porphyrins exhibit unique electronic and coordination properties. researchgate.net The synthesis of these heteroporphyrins allows for the tuning of singlet state energy levels, which is valuable in creating molecular arrays for energy transfer studies. researchgate.net

The periphery of the porphyrin macrocycle can be chemically altered to introduce a variety of functional groups. These modifications are crucial for altering solubility, providing attachment points for other molecules, or influencing the electronic properties of the heme. Common modifications include the introduction of carboxylate, amine, or long alkyl chains. researchgate.netnih.gov For instance, meso-tetrakis(4-carboxyphenyl)porphyrin is a well-known derivative synthesized by condensing the corresponding aldehyde with pyrrole. nih.gov Amide-coupling reactions can also be used to attach polyamine conjugates to carboxylic acid-functionalized porphyrins. nih.gov These modifications are essential for creating heme analogues with tailored properties for specific applications in materials science and biochemistry. researchgate.netresearchgate.net

Purification and Isolation Techniques for this compound and its Derivatives

The synthesis of porphyrins often results in complex mixtures containing by-products and unreacted starting materials. Therefore, efficient purification and isolation techniques are critical to obtaining the target compound in high purity. bnei-amateras.comsantaisci.com Several chromatographic methods are predominantly used for this purpose.

| Technique | Principle | Stationary/Mobile Phase Examples | Application in Porphyrin Chemistry |

| Column Chromatography | Adsorption chromatography where compounds are separated based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it. scispace.com | Stationary: Silica gel, neutral alumina (B75360). Mobile: Hexane/ethyl acetate, chloroform, methanol/benzene mixtures. scispace.com | The most common method for preparative scale purification of porphyrins and their precursors from reaction mixtures. santaisci.comscispace.com |

| High-Performance Liquid Chromatography (HPLC) | A high-pressure version of column chromatography that provides higher resolution and faster separation times. bnei-amateras.comnih.gov | Reversed-Phase: C18 columns with methanol/acetonitrile mobile phases. Normal-Phase: Silica columns with hexane/acetone mixtures. bnei-amateras.com | Used for both analytical assessment of purity and preparative isolation of specific porphyrin isomers and derivatives with high efficiency. bnei-amateras.comnih.gov |

| Thin-Layer Chromatography (TLC) | A fast, simple analytical technique where separation occurs on a thin layer of adsorbent material coated on a plate. nih.gov | Stationary: Silica gel or alumina plates. Mobile: Various solvent systems tailored to the specific porphyrins. | Primarily used for monitoring the progress of a chemical reaction and for identifying the components in a mixture by comparing their Rf values. nih.gov |

| Entrainment Sublimation | A purification method where a volatile compound is vaporized under vacuum and transported by a carrier gas to a cooler surface for deposition, leaving non-volatile impurities behind. scispace.com | Carrier Gas: Nitrogen or Argon. | Effective for the purification of thermally stable, non-polar porphyrins like tetraphenylporphyrin (TPP), separating them from non-volatile by-products. scispace.com |

These techniques are often used in combination to achieve the high degree of purity required for spectroscopic analysis and biochemical studies. santaisci.comnih.gov

Advanced Spectroscopic Characterization of 1,4,5,8 Tetramethylhemin

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,4,5,8-Tetramethylhemin

NMR spectroscopy serves as a powerful tool for probing the molecular structure and dynamics of paramagnetic molecules like this compound.

Proton NMR Investigations of Hyperfine-Shifted Signals

In the proton NMR (¹H NMR) spectra of paramagnetic compounds such as this compound, the signals of the protons on the prosthetic group are subject to hyperfine shifts. nih.gov This phenomenon arises from the interaction of the nuclear spins with the unpaired electron(s) of the central iron atom, causing the resonance frequencies to shift to positions outside the typical diamagnetic range. nih.gov These hyperfine shifts are highly sensitive to the electronic structure and the local environment of the heme. nih.gov

When this compound is reconstituted into a protein like myoglobin (B1173299), the hyperfine-shifted proton NMR signals from the heme provide valuable insights into the heme-protein interactions. nih.gov For instance, studies have shown that loose heme-globin contacts can lead to dynamic processes such as the rotation of the heme within the protein pocket. chiba-u.jpnih.gov The analysis of these hyperfine-shifted signals, particularly those of the heme methyl groups and pyrrole (B145914) protons, allows for a detailed characterization of the heme's electronic and structural state within its environment. nih.gov

Temperature-Dependent NMR Studies of Molecular Dynamics

Temperature-dependent NMR studies are instrumental in understanding the molecular dynamics of this compound, especially when it is part of a larger assembly like a reconstituted protein. The chemical shifts of certain protons in NMR spectra can exhibit a linear dependence on the inverse of temperature (1/T). researchgate.net However, anomalies in this behavior, where remarkable changes in the signal patterns occur around a specific temperature, can indicate dynamic processes. nih.gov

For sperm whale myoglobin reconstituted with this compound, significant changes in the hyperfine-shifted proton NMR signals of the prosthetic group are observed around 15°C. nih.gov This has been attributed to a transition from a slow to a rapid rotational motion of the hemin (B1673052) about the iron-histidine bond. nih.gov By applying dynamic NMR analysis to these temperature-dependent pattern changes, the thermodynamic parameters of this rotational motion can be quantified. nih.gov For the 90° heme rotation in this specific system, the following activation parameters have been determined:

| Thermodynamic Parameter | Value |

| ΔH≠ | 16.3 kcal/mol nih.gov |

| ΔS≠ | 14.0 e.u. nih.gov |

| ΔG≠ (at 298 K) | 12.1 kcal/mol nih.gov |

| Rotational Frequency (at 20°C) | 5600 s⁻¹ nih.gov |

A full rotational rate for this compound at room temperature has been estimated to be approximately 1400 s⁻¹. chiba-u.jpnih.gov The relatively large activation entropy suggests that the efficient rotation of the heme involves structural rearrangements in its immediate vicinity, facilitated by fluctuating local contacts between the heme and the globin. nih.gov

Electronic Absorption and Circular Dichroism (CD) Spectroscopy of this compound

Electronic absorption and CD spectroscopy are used to investigate the electronic transitions and chiroptical properties of heme systems.

Soret and Q-Band Analysis

The electronic absorption spectrum of porphyrins and their derivatives, including this compound, is characterized by two main features in the near-UV and visible regions: the Soret band and the Q-bands. kyushu-u.ac.jp The Soret (or B) band is a very intense absorption that typically appears in the near-UV region around 400 nm. kyushu-u.ac.jpscispace.comresearchgate.net The Q-bands are significantly weaker and appear in the visible region, generally between 490 and 650 nm. scispace.com

These bands arise from π-π* electronic transitions within the highly conjugated porphyrin macrocycle. kyushu-u.ac.jp The intensity and position of the Soret and Q-bands can be influenced by various factors, including the central metal ion, peripheral substituents, and the surrounding environment. kyushu-u.ac.jpresearchgate.net For instance, modifications to the porphyrin structure, such as the introduction of substituents, can lead to shifts in the absorption bands. kyushu-u.ac.jpxmu.edu.cn

| Spectral Band | Typical Wavelength Range | Intensity |

| Soret (B) Band | ~400 nm kyushu-u.ac.jpscispace.comresearchgate.net | Strong kyushu-u.ac.jpresearchgate.net |

| Q-Bands | 490-650 nm scispace.com | Weak kyushu-u.ac.jp |

Chiroptical Properties and Conformational Effects

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. libretexts.org It is a valuable technique for studying the conformation of biological macromolecules and their interactions with ligands. nih.govlibretexts.org When a chromophore, such as the heme in this compound, is in an asymmetric environment, it can exhibit a CD spectrum. trinity.edu

In the context of myoglobin reconstituted with heme analogues, CD spectroscopy can monitor heme-globin interactions. nih.gov For example, the Soret region of the CD spectrum is particularly sensitive to the conformation of the heme and its interactions with the protein. The propionate (B1217596) groups of native protoheme have been shown to play a significant role in the observed CD signal. nih.gov Shortening these propionate groups to carboxylates resulted in an almost complete disappearance of the positive CD band in the Soret region, which was attributed to cancellation effects between different conformers of the carboxyl groups. nih.gov This highlights the sensitivity of CD spectroscopy to subtle conformational effects at the heme periphery.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides detailed information about the molecular vibrations of a compound. nih.govmdpi.com These techniques can be used to identify functional groups and to probe the structure and bonding within a molecule. mpg.de

The vibrational spectrum of a molecule like this compound consists of a series of bands, each corresponding to a specific vibrational mode. spectroscopyonline.com The frequencies of these vibrations are determined by the masses of the atoms and the strength of the chemical bonds connecting them. mpg.de For complex molecules, the spectrum can be intricate, but certain vibrational modes can often be assigned to specific functional groups or parts of the molecule, such as the porphyrin ring. jhuapl.edu

Techniques like Raman spectroscopy utilize the inelastic scattering of photons to generate a unique spectral fingerprint for a molecule. spectroscopyonline.com This can be particularly useful for studying heme compounds, as resonance Raman spectroscopy can selectively enhance the vibrations of the chromophoric porphyrin ring. While specific vibrational data for this compound is not detailed in the provided context, the general principles of vibrational spectroscopy are applicable to its study. nih.govmdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the context of this compound, IR spectroscopy would be instrumental in confirming the presence of key structural motifs.

Table 1: Predicted Infrared Absorption Bands for this compound This table is predictive and based on characteristic frequencies for similar porphyrin structures.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | Medium |

| Methyl C-H | Stretch | 2960-2850 | Medium to Strong |

| Porphyrin Ring C=C | Stretch | ~1600-1585 | Medium |

| Porphyrin Ring C=N | Stretch | ~1500-1400 | Medium |

| Methyl C-H | Bend | ~1470-1450 | Medium |

| Methyl C-H | Rock | ~1370-1350 | Medium |

Data based on general assignments for hydrocarbons and aromatic compounds. libretexts.org

The "fingerprint region," from approximately 1500 to 500 cm⁻¹, contains a complex pattern of bending and skeletal vibrations that are unique to the molecule as a whole, providing a distinctive "fingerprint" for this compound. specac.com

Resonance Raman Spectroscopy

Resonance Raman (RR) spectroscopy is a powerful technique for studying the vibrational and electronic structure of chromophoric molecules. illinois.edu By tuning the excitation laser to an electronic absorption band of the molecule, specific vibrational modes associated with the chromophore are selectively enhanced. semi.ac.cn This makes RR spectroscopy particularly well-suited for probing the porphyrin macrocycle in this compound.

When the excitation wavelength is near the Soret band of the hemin (around 400 nm), totally symmetric vibrations of the porphyrin ring are strongly enhanced. illinois.edu Conversely, excitation in the Q-band region (α-β region, >500 nm) tends to enhance non-totally symmetric vibrations. illinois.edu This differential enhancement provides detailed information about the symmetry and structure of the macrocycle.

For instance, studies on other porphyrins have shown that specific RR bands can be correlated with the spin and oxidation state of the central iron atom, as well as the coordination environment. The position of certain high-frequency RR bands can also be sensitive to distortions of the porphyrin macrocycle from planarity. nih.gov While specific RR data for this compound is not detailed in the provided search results, the technique remains a critical tool for its characterization. sns.it

Table 2: Representative Resonance Raman Bands for Metalloporphyrins This table provides a general overview of expected Raman shifts for metalloporphyrins and is not specific to this compound.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Information Provided |

|---|---|---|

| ν(Cα-Cm) | 1600-1650 | Porphyrin skeletal mode, sensitive to core size |

| ν(Cβ-Cβ) | 1550-1600 | Pyrrole stretching, sensitive to peripheral substituents |

| ν(Cα-N) | 1350-1380 | Pyrrole breathing, sensitive to oxidation state |

| ν(Fe-N) | 300-450 | Iron-nitrogen bond strength |

Data compiled from general knowledge of resonance Raman spectroscopy of porphyrins. illinois.edusemi.ac.cn

Mass Spectrometry and Elemental Analysis of this compound

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is indispensable for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns. neu.edu.tr For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which allows for the confirmation of its elemental composition. nih.gov

Elemental analysis, typically performed using combustion analysis, provides the percentage composition of elements (C, H, N, S, O) in a compound. mdpi.comthermofisher.com This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound like this compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within a narrow margin (typically ±0.4%) of the calculated values for the proposed formula. nih.gov

Table 3: Theoretical Elemental Composition and Molecular Weight of this compound (C₃₈H₃₆FeN₄Cl)

| Parameter | Theoretical Value |

|---|---|

| Molecular Weight | 652.02 g/mol |

| Carbon (%) | 70.02 |

| Hydrogen (%) | 5.57 |

| Nitrogen (%) | 8.60 |

| Chlorine (%) | 5.44 |

| Iron (%) | 8.57 |

Calculated based on the chemical formula.

The mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) corresponding to the mass of the intact molecule. The isotopic pattern of this peak, particularly the presence of isotopes of iron and chlorine, would further confirm the elemental composition. broadinstitute.org

X-ray Diffraction Studies of this compound and its Metal Complexes

The process of crystal structure determination involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. libretexts.org The positions and intensities of the diffracted beams are used to calculate the electron density distribution within the crystal, which in turn reveals the positions of the atoms.

While a specific crystal structure for this compound is not available in the provided search results, analysis of similar porphyrin structures reveals common features. mdpi.com A crystal structure determination would provide precise values for the Fe-N bond lengths, the distances between the iron atom and the axial ligand (chloride), and the geometry of the porphyrin macrocycle itself. It would also reveal how the molecules pack in the solid state, influenced by intermolecular interactions. mdpi.com

Table 4: Representative Crystallographic Data for a Porphyrin Complex This table presents hypothetical but realistic crystallographic parameters for a compound like this compound, based on typical values for similar structures.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~20.1 |

| c (Å) | ~15.3 |

| β (°) | ~95 |

| Volume (ų) | ~3200 |

| Z (molecules/unit cell) | 4 |

Based on general crystallographic data for porphyrin complexes. mdpi.com

Although porphyrin macrocycles are often depicted as planar, they can exhibit significant deviations from planarity. researchgate.net These distortions are often induced by steric strain from peripheral substituents or by the coordination of a metal ion and axial ligands. chemrxiv.org Common types of non-planar distortions include saddling, ruffling, doming, and waving. nih.gov

In this compound, the four methyl groups on the periphery could introduce some steric strain, potentially leading to a non-planar conformation. chemrxiv.org X-ray diffraction is the primary tool for quantifying these distortions. The planarity of the porphyrin can be assessed by examining the displacements of the individual atoms from a mean plane calculated through the 24 atoms of the porphyrin core.

The degree and type of distortion can have a significant impact on the chemical and physical properties of the hemin, including its reactivity and electronic spectrum. For example, distortion of the macrocycle is believed to be a key factor in the catalytic mechanism of enzymes like ferrochelatase, which inserts iron into protoporphyrin IX. nih.gov Studies on reconstituted myoglobin with synthetic hemes like this compound have shown that modifications to the heme structure can influence heme-globin interactions. nih.gov

Biomimetic and Model System Applications of 1,4,5,8 Tetramethylhemin

Reconstitution of Apo-Hemoproteins with 1,4,5,8-Tetramethylhemin

The strategic use of synthetic heme analogs, such as this compound, has become a cornerstone in the study of hemoproteins. By replacing the native prosthetic group with a structurally altered version, researchers can systematically probe the intricate relationship between the heme cofactor and the surrounding globin protein. This reconstitution approach is complementary to protein engineering and offers unique insights into protein structure and function. mdpi.com

The process of incorporating synthetic hemes into apomyoglobin has been refined to accommodate even water-insoluble analogs. researchgate.netnih.gov The use of dimethyl sulfoxide (B87167) (DMSO) has been noted as a practical solvent for introducing such hemes into the apo-protein. researchgate.netnih.govchiba-u.jp The successful coupling of a wide array of synthetic hemes, from bulky octaethylhemin to smaller alkyl hemes, demonstrates the versatility of the apomyoglobin heme pocket. mdpi.comnih.gov

A key observation is that the propionate (B1217596) side chains of the native protoheme are not a strict requirement for successful reconstitution. mdpi.comnih.gov This finding is crucial as it allows for the use of symmetrically substituted hemes like this compound, which simplifies the interpretation of spectroscopic data. mdpi.com The stability of the resulting reconstituted myoglobin (B1173299) is evidenced by its ability to be studied through various analytical techniques, including Nuclear Magnetic Resonance (NMR) and circular dichroism spectroscopy, and its retained ability to bind ligands like oxygen and carbon monoxide. researchgate.netnih.gov

Investigation of Heme-Globin Interactions using this compound as a Probe

The peripheral substituents of the heme group form numerous non-bonded contacts with the amino acid residues lining the heme pocket. By replacing the native heme with this compound, which has a different substitution pattern and smaller volume than native protoheme, these contacts are systematically altered. mdpi.com The primary consequence of these loosened heme-globin contacts is a significant increase in the mobility of the prosthetic group. researchgate.netnih.gov This mobility manifests as a dynamic rotation of the heme within the pocket, a phenomenon not observed with the more tightly-held native heme. researchgate.netnih.govchiba-u.jp Despite this dramatic change in dynamic behavior and the disruption of specific contacts, functional analyses show that the oxygen and carbon monoxide binding profiles remain almost unaffected by the heme's motion. researchgate.netnih.govchiba-u.jp This suggests that the precise, static orientation of the heme periphery is not a critical determinant for the fundamental ligand-binding function of myoglobin.

Dynamic Behavior of this compound in Protein Environments

The most striking feature of myoglobin reconstituted with this compound is the dynamic motion of the prosthetic group. mdpi.comnih.gov Proton NMR spectroscopy has been a powerful tool to investigate this phenomenon. researchgate.netnih.gov In the reconstituted protein, the hyperfine-shifted proton NMR signals from the heme itself show remarkable temperature-dependent changes, while the signals from the globin remain normal. nih.govresearchgate.net This observation specifically points to a dynamic process involving the heme. nih.gov

This process has been identified as the rapid rotation of the hemin (B1673052) about the iron-histidine bond. mdpi.comnih.govresearchgate.net Dynamic NMR analysis has been used to quantify the rate of this motion. For this compound in myoglobin, the full 360° rotational rate is estimated to be approximately 1400 s⁻¹ at room temperature. researchgate.netnih.govchiba-u.jp A detailed thermodynamic analysis of this rotation yielded the activation parameters for the process, as detailed in the table below.

| Parameter | Value | Unit |

| Activation Enthalpy (ΔH‡) | 16.3 | kcal/mol |

| Activation Entropy (ΔS‡) | 14.0 | e.u. |

| Gibbs Free Energy of Activation (ΔG‡ at 298 K) | 12.1 | kcal/mol |

| Data from dynamic NMR analysis of myoglobin reconstituted with this compound. nih.gov |

The relatively large and positive activation entropy (ΔS‡) is particularly informative. nih.gov It suggests that the transition state for rotation involves considerable structural rearrangement and increased disorder in the immediate vicinity of the heme. nih.gov This indicates that the efficient rotation of the heme is not a simple, unhindered spinning but is accomplished through a series of fluctuative, local heme-globin contacts within the conserved structure of the heme crevice. nih.gov

Rotational Dynamics about the Iron-Histidine Bond

The reconstitution of myoglobin with the synthetic heme analogue, this compound, has provided significant insights into the dynamic nature of the heme-protein linkage. nih.govmdpi.com Proton NMR spectroscopy has been a pivotal tool in these investigations, revealing that looser heme-globin contacts within the heme pocket can lead to the dynamic rotation of the heme group around the iron-histidine bond. nih.govresearchgate.net

In studies involving sperm whale myoglobin reconstituted with this compound, notable changes in the hyperfine-shifted proton NMR signals from the prosthetic group were observed around 15°C. nih.govresearchgate.net This phenomenon, specific to the heme signals while the globin resonances followed the expected Curie law, suggests a transition from slow to rapid rotation of the hemin about the iron-histidine bond. nih.gov A quantitative analysis using dynamic NMR methods on the heme-methyl and pyrrole-proton lines consistently provided the thermodynamic parameters for this rotational motion. nih.gov

The full rotational rate for this compound within the myoglobin pocket has been estimated to be approximately 1400 s⁻¹ at room temperature. nih.govresearchgate.net A more detailed dynamic NMR analysis yielded a 90° heme rotation frequency of 5600 s⁻¹ at 20°C. nih.gov This corresponds to a 360° rotation rate of 1350 s⁻¹ at 21°C. nih.gov The process is understood to occur in a stepwise manner, involving heme hopping rather than a direct 360° rotation. mdpi.comnih.gov

Factors Influencing Heme Motion and Rotation Rates

The motion and rotation of heme analogues like this compound within the heme pocket of proteins such as myoglobin are influenced by several key factors. The primary driver for this dynamic behavior is the nature of the contacts between the heme and the surrounding globin. nih.govresearchgate.net When the number of side-chains on the heme molecule is reduced, the resulting looser heme-globin contacts facilitate the rapid rotation of the heme about the iron-histidine bond. mdpi.comnih.gov

The thermodynamic parameters derived from dynamic NMR studies of myoglobin reconstituted with this compound provide further insight. The activation enthalpy (ΔH‡) for the rotation was found to be 16.3 kcal/mol, with an activation entropy (ΔS‡) of 14.0 e.u., and a Gibbs free energy of activation (ΔG‡) of 12.1 kcal/mol at 298 K. nih.gov A separate analysis reported a ΔH‡ of 16.2 kcal mol⁻¹ and a ΔS‡ of 13.7 cal mol⁻¹K⁻¹. nih.gov The relatively large positive activation entropy is significant, as it suggests that the rotation is not a simple, single-bond rotation. nih.govnih.gov Instead, it points to considerable structural rearrangements in the immediate vicinity of the heme. nih.gov This indicates that the efficient rotation of the heme is a consequence of numerous, fluctuating, and localized contacts between the heme and the globin within a largely conserved protein crevice. nih.gov

Interestingly, while the reduction in peripheral side chains is a prerequisite for this rotation, the specific substitution pattern also plays a crucial role. Studies with other small hemes, such as 3,7-diethyl-2,8-dimethylhemin and 3-ethyl-2-methylhemin, which also have a reduced number of side chains, did not exhibit rotation about the iron-histidine bond. mdpi.com This highlights that the dynamic rotation is not solely dependent on the small size of the heme but also on the specific interactions, or lack thereof, dictated by the placement of the peripheral groups. mdpi.com

Studies of Ligand Binding to this compound in Model Systems

Interactions with Exogenous Axial Ligands

The interaction of this compound with exogenous axial ligands has been investigated within the framework of reconstituted myoglobin. These studies are crucial for understanding how the modified heme environment affects the fundamental functions of the hemoprotein, such as gas binding.

In myoglobin reconstituted with this compound and other small heme analogues, the binding profiles of oxygen (O₂) and carbon monoxide (CO) were found to be almost unaffected by the dynamic motion of the heme. nih.govresearchgate.net This suggests that the rotational freedom of the heme within the pocket does not significantly alter the affinity for these common ligands. However, the increased vacancy in the heme's distal site in myoglobins reconstituted with smaller hemes, including this compound, does lead to unique kinetic profiles for CO binding. mdpi.com This indicates that while the equilibrium binding may be similar, the pathways and rates of ligand association and dissociation can be influenced by the structural changes brought about by the heme analogue.

The orientation of the proximal histidine relative to the heme plane, which is altered during the heme's rotation, appears to have only a moderate effect on O₂ binding. mdpi.com This was observed in studies with a rotating heme that presented a simple, monotonous exponential decay in O₂ binding kinetics, suggesting that the various orientational conformers have similar binding properties. mdpi.com

Influence of Heme Analogue Structure on Ligand Coordination

The structure of the heme analogue profoundly influences ligand coordination in reconstituted hemoproteins. A primary factor is the steric environment created by the heme's peripheral substituents. The use of this compound, which lacks the bulky propionate side chains of native protoheme, results in looser heme-globin contacts and a more open heme pocket. nih.govresearchgate.net This altered steric landscape directly impacts ligand access and binding kinetics. mdpi.com

While the rotational motion of this compound itself does not appear to be the dominant factor in altering equilibrium ligand affinities for O₂ and CO, the structural consequences of using a smaller heme are significant. mdpi.comnih.govresearchgate.net The increased space in the heme pocket of myoglobin reconstituted with such analogues is a key determinant of their unique CO binding kinetics. mdpi.com

Application of this compound in Modulating Hemoprotein Functionality

Engineering of Biocatalysts through Heme Analogue Exchange

The technique of reconstituting hemoproteins with synthetic heme analogues like this compound serves as a powerful method for protein engineering. nih.govresearchgate.net This approach allows for the intentional modification of heme-globin interactions to create novel biocatalysts with tailored functionalities. nih.govresearchgate.net By replacing the native heme with analogues that possess different structural and electronic properties, it is possible to modulate the catalytic activity and stability of the host protein. nih.gov

This methodology of heme analogue exchange has been proposed as a viable technique for application in other hemoproteins beyond myoglobin, with the goal of developing new biocatalysts for various chemical transformations. nih.govresearchgate.net The ability to fine-tune the active site by introducing synthetic hemes opens up possibilities for expanding the catalytic repertoire of naturally occurring hemoproteins. europa.eu

Data Tables

Table 1: Thermodynamic Parameters for the Rotational Motion of this compound in Reconstituted Myoglobin

| Parameter | Value (Source 1) | Value (Source 2) | Unit |

| Activation Enthalpy (ΔH‡) | 16.3 nih.gov | 16.2 nih.gov | kcal/mol |

| Activation Entropy (ΔS‡) | 14.0 nih.gov | 13.7 nih.gov | cal·mol⁻¹·K⁻¹ |

| Gibbs Free Energy of Activation (ΔG‡ at 298 K) | 12.1 nih.gov | - | kcal/mol |

| 90° Rotation Frequency (at 20°C) | 5600 nih.gov | - | s⁻¹ |

| 360° Rotation Rate (at room temp.) | ~1400 nih.govresearchgate.net | - | s⁻¹ |

| 360° Rotation Rate (at 21°C) | - | 1350 nih.gov | s⁻¹ |

Probing Structure-Function Relationships in Hemoproteins

Myoglobin, a well-characterized oxygen-binding protein, has served as an exemplary system for such studies. mdpi.comrsc.org The reconstitution of apomyoglobin (myoglobin lacking its heme group) with this compound allows for the investigation of how the absence of the native vinyl and propionate side chains affects the protein's properties. mdpi.comresearchgate.netnih.gov This synthetic heme is significantly smaller than the native protoheme, leading to a reduction in the steric contacts between the heme periphery and the amino acid residues of the heme pocket. mdpi.com

One of the most striking findings from the use of this compound is the discovery of dynamic heme motion within the protein cavity. mdpi.comresearchgate.net Proton NMR spectroscopy has revealed that the looser fit of this smaller heme allows it to rotate rapidly about the iron-histidine bond. researchgate.netnih.govresearchgate.net This dynamic behavior is in stark contrast to the static picture of the heme group derived from X-ray crystallography of native hemoproteins. mdpi.com

The rate of this heme rotation has been quantified using dynamic NMR analysis. For myoglobin reconstituted with this compound (Mb-TMH), the full 360° rotational rate was estimated to be approximately 1400 s⁻¹ at room temperature. mdpi.comresearchgate.netnih.gov The use of this compound is particularly advantageous for these NMR studies because its symmetrical structure and reduced number of pyrrole (B145914) protons simplify the spectral analysis. mdpi.com

These studies utilizing this compound have been instrumental in refining our understanding of heme-protein interactions. They demonstrate that the globin matrix is a robust and adaptable scaffold that can maintain its structural integrity and primary function even with a significantly altered and mobile prosthetic group. mdpi.com The key research findings are summarized in the tables below.

Table 1: Comparison of Myoglobin Reconstituted with Native Protoheme vs. This compound

| Property | Native Myoglobin (Protoheme) | Reconstituted Myoglobin (this compound) | Reference |

|---|---|---|---|

| Heme-Globin Contacts | Extensive, specific contacts via vinyl and propionate groups. | Reduced contacts due to lack of bulky side chains. | mdpi.com |

| Heme Dynamics | Heme is held in a relatively static position. | Heme exhibits dynamic rotation about the iron-histidine bond. | mdpi.comresearchgate.netnih.gov |

| Rotational Rate | Essentially static. | ~1400 s⁻¹ at room temperature. | mdpi.comresearchgate.netnih.gov |

| Globin Tertiary Structure | Well-defined native fold. | Globin fold is well-conserved. | researchgate.netnih.gov |

| O₂/CO Binding Profile | Normal binding affinity and kinetics. | Binding profiles are almost unaffected by heme motion. | researchgate.netnih.gov |

Unable to Generate Article: Lack of Scientific Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient publicly available research data to generate the requested article on the "Reactivity and Coordination Chemistry of this compound."

The specific, detailed research findings required to accurately populate the outlined sections—including quantitative data for ligand exchange, the influence of axial ligands on the iron spin state, precise oxidation and reduction potentials, electron transfer properties, and interactions with small molecules—could not be located for this particular compound.

While general principles of hemin and iron porphyrin chemistry are well-documented, the strict requirement to focus solely on "this compound" and to include detailed, scientifically accurate data tables and research findings for this specific molecule cannot be met. Generating content without such specific data would lead to an article that is speculative and not based on established scientific facts, thereby failing to meet the core requirements of the request.

Therefore, the article cannot be created at this time.

Research Data Not Available for this compound

Following a thorough and extensive search of scientific databases and literature, it has been determined that there is no published research data available for the specific chemical compound “this compound.” This includes a lack of information regarding its synthesis, reactivity, coordination chemistry, and photoinduced processes.

Searches for data pertaining to the requested topics of binding kinetics, thermodynamics, mechanistic studies of molecular recognition, excited state dynamics, and photophysical characterization for this compound did not yield any relevant scientific studies or datasets.

Due to the absence of any scientific information on this specific compound, it is not possible to generate the requested article. The strict adherence to the provided outline and the focus solely on "this compound" cannot be fulfilled without available research findings.

It is possible that this specific derivative of hemin has not yet been synthesized or that its properties have not been characterized and reported in the peer-reviewed scientific literature. Therefore, the tables and detailed research findings requested cannot be provided.

Q & A

Q. How to address discrepancies between experimental and computational data for this compound’s redox properties?

- Methodological Answer : Reconcile differences by:

Calibration : Ensure computational models include solvent effects (e.g., PCM for polar solvents).

Experimental Validation : Use cyclic voltammetry under inert conditions to measure redox potentials.

Error Analysis : Compare computed HOMO-LUMO gaps with experimental band gaps from UV-Vis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.